molecular formula C9H9ClO2 B3258977 (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 312608-45-0

(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No.: B3258977
CAS No.: 312608-45-0
M. Wt: 184.62 g/mol
InChI Key: YAOZCIWDRNGMJH-UHFFFAOYSA-N
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Description

(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties

Preparation Methods

The synthesis of (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of NF-κB activity, leading to reduced cell proliferation and increased apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Biological Activity

(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol is a compound belonging to the benzofuran family, recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicine, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H9_{9}ClO, with a molecular weight of approximately 184.62 g/mol. The compound features a benzofuran ring with a chlorine atom and a hydroxymethyl group, which are crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, its anticancer properties may involve the inhibition of NF-κB activity, which leads to reduced cell proliferation and increased apoptosis. Additionally, studies suggest that compounds with similar structures exhibit various pharmacological effects, including antimicrobial and anti-inflammatory activities .

Antimicrobial Activity

Research indicates that benzofuran derivatives possess significant antimicrobial properties. Preliminary studies on this compound suggest potential effectiveness against various microbial strains. This activity is likely due to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, compounds structurally related to this molecule have shown promising results in inhibiting cancer cell growth. The specific binding affinity of these compounds to cancer cell receptors enhances their efficacy .

Study Findings
Study ADemonstrated significant inhibition of KARPAS422 cell growth with IC50_{50} values in the nanomolar range.
Study BShowed that structural modifications could enhance binding affinity and biological activity against cancer cells.

Case Studies

Several case studies highlight the biological activities associated with this compound:

  • Anticancer Efficacy : In vitro studies revealed that derivatives of this compound exhibited potent anticancer effects against various cancer cell lines, indicating its potential as a lead compound in drug development .
  • Anti-inflammatory Properties : Similar benzofuran derivatives have been evaluated for their anti-inflammatory effects using carrageenan-induced edema models. Results indicated that structural modifications could enhance anti-inflammatory activity .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors under basic conditions. This compound serves as a building block for synthesizing more complex derivatives that may exhibit enhanced biological activities.

Properties

IUPAC Name

(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOZCIWDRNGMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-(prop-2-en-1-yl)phenol (17 g, crude, nominally 101 mmol) in chloroform (100 ml) was added mCPBA (17.4 g, 101 mmol, 1 eq) with stirring for 1 hour at 50° C. in an oil bath. Then the reaction mixture was concentrated under vacuum and re-dissolved in MeOH (100 ml). Potassium carbonate (27.6 g, 200 mmol, 2 eq) was added and the mixture was stirred for 5 hours at 50° C. The solids were filtered off and the filtrate was concentrated under vacuum. The crude material was purified by silica gel chromatography using 3% ethyl acetate in petroleum ether to elute. The product-containing fractions were combined and concentrated under vacuum to afford (5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol as yellow oil (6.15 g); 1H NMR (300 MHz, CDCl3): δ 7.00-7.18 (m, 2H), 6.80 (d, J=8.7 Hz, 1H), 4.88-4.97 (m, 1H), 3.85-3.90 (m, 1H), 3.70-3.79 (m, 1H), 3.19-3.27 (dd, J=9.3 Hz, 15.9 Hz, 1H), 2.98-3.05 (dd, J=7.5 Hz, 15.9 Hz, 1H), 2.10 (broad s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Reactant of Route 2
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Reactant of Route 3
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Reactant of Route 4
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Reactant of Route 5
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Reactant of Route 6
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol

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